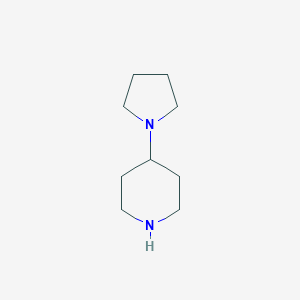
4-(1-Pyrrolidinyl)piperidine
Übersicht
Beschreibung
4-(1-Pyrrolidinyl)piperidine, also known as 1-(Piperidin-4-yl)pyrrolidine, is a compound with the molecular formula C9H18N2 . It is used as a building block in heterocyclic chemistry . The molecule consists of a pyrrolidinyl group attached to a piperidine ring .
Synthesis Analysis
The synthesis of 4-(1-Pyrrolidinyl)piperidine derivatives has been reported in various studies . For instance, N-substituted phenacyl derivatives of 4-(1-Pyrrolidinyl)piperidine were obtained by N-alkylation compound with acetonaphthone and phenacyl halides .Molecular Structure Analysis
The molecular structure of 4-(1-Pyrrolidinyl)piperidine has been studied using nuclear magnetic resonance (NMR) spectroscopy . The 1H, 13C, 15N, DEPT, COSY, and HETCOR NMR spectra of 4-(1-Pyrrolidinyl)piperidine have been reported .Chemical Reactions Analysis
The chemical reactions involving 4-(1-Pyrrolidinyl)piperidine have been studied. For instance, it has been reported to form Hofmann type complexes .Physical And Chemical Properties Analysis
4-(1-Pyrrolidinyl)piperidine has a molecular weight of 154.25 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its rotatable bond count is 1 . The compound’s XLogP3-AA is 0.9 .Wissenschaftliche Forschungsanwendungen
Analgesic Development
4-(1-Pyrrolidinyl)piperidine: has been synthesized into various analogs to explore its potential as an effective analgesic . These compounds have shown significant activity in animal models, indicating their promise for the development of new pain-relief medications.
Pharmacological Research
This compound plays a crucial role in pharmacology, particularly in the synthesis of piperidine derivatives, which are present in numerous pharmaceuticals . Its derivatives have been investigated for their therapeutic properties, including anticancer potential .
Organic Synthesis
In organic chemistry, 4-(1-Pyrrolidinyl)piperidine serves as a building block for synthesizing various biologically active compounds. It’s used to modify pharmacokinetic profiles and create novel drug candidates .
Medicinal Chemistry
The pyrrolidine ring, a component of 4-(1-Pyrrolidinyl)piperidine, is widely utilized in medicinal chemistry to design compounds for treating human diseases. It contributes to the stereochemistry of molecules and allows for structural diversity .
Biochemical Applications
Research has shown that 4-(1-Pyrrolidinyl)piperidine derivatives can act as small molecule ligands for proteins involved in cellular processes, such as methyl-lysine binding proteins and Polo-like kinase 1 inhibitors . These interactions are significant in the study of biochemical pathways and disease mechanisms.
Industrial Uses
4-(1-Pyrrolidinyl)piperidine is also employed in industrial settings, particularly in the synthesis of compounds with applications ranging from laboratory chemicals to potential biocidal products .
Wirkmechanismus
- Primary Targets : Pyrrolidine interacts with various biological targets, but one notable target is the androgen receptor . It has been studied as a selective androgen receptor modulator (SARM) in drug development .
Target of Action
Biochemical Pathways
Safety and Hazards
Zukünftige Richtungen
4-(1-Pyrrolidinyl)piperidine and its derivatives have shown promise in various areas of pharmacotherapy. For instance, the introduction of a pyrrolidine group into the 4-position of central piperidine rings has been found to enhance hPPARδ activity and subtype selectivity . This has led to the discovery of compounds with strong PPARδ agonist activity, which could be significant for the treatment of metabolic diseases . Furthermore, pyrrolidine and piperidine are significant therapeutic compounds, and due to their significant biological activity, it is decided to synthesize different derivatives of 4-(1-Pyrrolidinyl)piperidine .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWODXDTKGTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964498 | |
| Record name | 4-(Pyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinyl)piperidine | |
CAS RN |
5004-07-9, 4983-39-5 | |
| Record name | 4-(1-Pyrrolidinyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5004-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)piperidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004983395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Pyrrolidinyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-pyrrolidinyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 4-(1-Pyrrolidinyl)piperidine?
A1: 4-(1-Pyrrolidinyl)piperidine (4-pypp) has the molecular formula C9H18N2 [, ]. Studies using nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, 15N, DEPT, COSY, and HETCOR techniques, have been conducted to elucidate its structure []. These studies, complemented by Density Functional Theory (DFT) calculations, revealed that 4-pypp predominantly exists in two stable conformers: equatorial-equatorial (e-e) and axial-equatorial (a-e) forms []. Interestingly, the preferred conformation and their relative proportions are influenced by the solvent environment [].
Q2: Has there been any investigation into the potential pharmaceutical applications of 4-(1-Pyrrolidinyl)piperidine?
A2: Yes, research suggests that 4-(1-Pyrrolidinyl)piperidine derivatives may have potential as anti-inflammatory agents, specifically as agonists for the Peroxisome Proliferator-Activated Receptor δ (PPARδ) []. A study highlighted the discovery of a specific derivative, compound 21, demonstrating potent PPARδ agonist activity with an EC50 of 3.6 nM []. This compound also exhibited promising ADME (absorption, distribution, metabolism, excretion) properties and significantly reduced atherosclerosis progression in preclinical models [].
Q3: What are the known biological activities of 4-(1-Pyrrolidinyl)piperidine and its derivatives?
A3: In addition to the potential anti-inflammatory effects via PPARδ agonism [], research indicates potential applications in addressing bacterial and fungal infections []. A study evaluating 4-(1-Pyrrolidinyl)piperidine derivatives for antimicrobial properties found that compounds 4 and 6, particularly the naphthalene derivative 6, displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi []. Furthermore, investigations into the parent compound's effects on the central nervous system revealed behavioral changes in an open field test, suggesting potential influence on exploration and motility [].
Q4: Are there computational chemistry studies on 4-(1-Pyrrolidinyl)piperidine?
A4: Computational methods have been applied to study 4-(1-Pyrrolidinyl)piperidine. Density Functional Theory (DFT) calculations at the 6-311++G(d,p)//6-31G(d) level were used to predict the NMR chemical shifts and coupling constants for the two most stable conformers of 4-pypp []. This approach provided valuable insights into the conformational preferences and solvent-dependent behavior of the molecule []. Additionally, researchers have utilized docking-based virtual screening methods, suggesting the potential for further computational studies to design and optimize novel 4-(1-Pyrrolidinyl)piperidine derivatives with enhanced biological activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

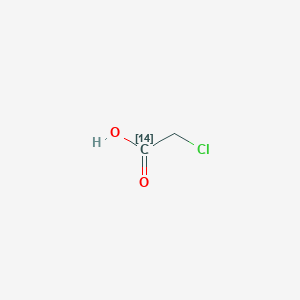

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
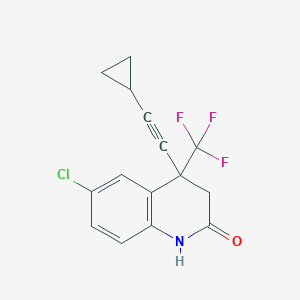
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

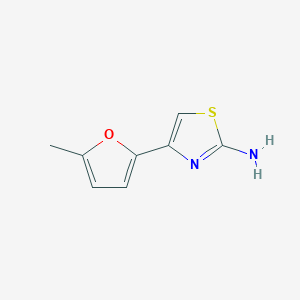


![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
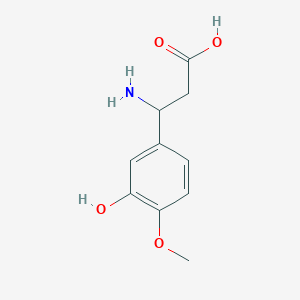

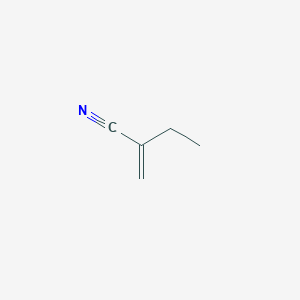
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)